Dacomitinib

Übersicht

Beschreibung

Dacomitinib ist ein Medikament, das hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkarzinom (NSCLC) eingesetzt wird. Es wird unter dem Markennamen Vizimpro vertrieben. This compound ist ein selektiver und irreversibler Inhibitor der epidermalen Wachstumsfaktor-Rezeptor (EGFR)-Familie, zu der EGFR/HER1, HER2 und HER4 gehören . Es wurde von Pfizer Inc. entwickelt. und im September 2018 von der FDA zugelassen .

Wissenschaftliche Forschungsanwendungen

Dacomitinib hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :

Chemie: Wird als Modellverbindung zur Untersuchung der Synthese und Reaktionen von Chinazolinderivaten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und seine Rolle bei der Hemmung der EGFR-Familie.

Medizin: Wird hauptsächlich zur Behandlung von NSCLC mit EGFR-Mutationen verwendet.

Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelabgabesysteme eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Kinaseaktivität der humanen EGFR-Familie (EGFR/HER1, HER2 und HER4) und bestimmte EGFR-aktivierende Mutationen (Exon-19-Deletion und Exon-21-L858R-Substitution) irreversibel hemmt . Durch die Bindung an die ATP-Bindungsstelle dieser Rezeptoren verhindert this compound die Rezeptor-Autophosphorylierung und die nachgeschaltete Signalübertragung, was zur Hemmung des Wachstums und der Proliferation von Krebszellen führt .

Wirkmechanismus

Target of Action

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that primarily targets the epidermal growth factor receptor (EGFR) family . The EGFR family plays a crucial role in cell proliferation and survival, and its overexpression or mutation is often associated with various types of cancers, including non-small cell lung cancer (NSCLC) .

Mode of Action

This compound works by irreversibly binding to the ATP domain of the EGFR family kinase domains . This binding inhibits the kinase activity of the EGFR family, which includes EGFR/HER1, HER2, and HER4, as well as certain EGFR activating mutations . By inhibiting these kinases, this compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGFR signaling pathway. When this compound binds to the EGFR family kinases, it inhibits their activity, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

This compound exhibits good bioavailability of over 50% and has a long half-life . It is metabolized primarily by CYP2D6 and CYP3A4 enzymes . The drug and its metabolites are primarily excreted in the feces . These ADME properties contribute to the drug’s effectiveness and its ability to maintain therapeutic concentrations in the body .

Result of Action

The molecular effect of this compound’s action is the inhibition of EGFR family kinases, which leads to the suppression of downstream signaling pathways that promote cell proliferation and survival . On a cellular level, this results in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth . Clinical studies have shown that this compound can effectively inhibit the growth of cancer cells, particularly in patients with EGFR mutation-positive NSCLC .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, co-administration with certain medications, such as H2-receptor antagonists, can affect the exposure and efficacy of this compound . Additionally, genetic factors such as the presence of specific EGFR mutations can influence the drug’s efficacy . It’s also worth noting that the drug’s side effects can vary among individuals, potentially due to differences in individual health status, genetic factors, or other environmental influences .

Biochemische Analyse

Biochemical Properties

Dacomitinib interacts with the epidermal growth factor receptor (EGFR) family kinase domains . It binds irreversibly at the ATP domain of these receptors, inhibiting their activity . The major circulating metabolite of this compound is an O-desmethyl this compound form named PF-05199265 .

Cellular Effects

This compound has shown to have significant effects on various types of cells, particularly cancer cells. It blocks proteins on cancer cells that encourage the cancer to grow . These proteins are called epidermal growth factor receptors (EGFR). If a cancer has these receptors, it is EGFR positive . This compound also increases the inhibition of the EGFR kinase domain as well as the activity in cell lines harboring resistance mutations such as T790M .

Molecular Mechanism

This compound works by selectively and irreversibly binding to the kinase domains EGFR/HER1, HER2, and HER4 . This inhibits tyrosine kinase autophosphorylation, resulting in a reduction of tumor growth and tumor regression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, a study showed that this compound showed good activity and manageable toxicity in NSCLC patients with uncommon EGFR mutations .

Dosage Effects in Animal Models

In animal studies, this compound has shown to induce embryo-fetal toxicity, as demonstrated by an increased incidence of a post-implantation loss and reduced fetal body weight at doses resulting in exposures near the exposure at the 45mg human dose .

Metabolic Pathways

This compound undergoes oxidative and conjugative metabolism, marked mainly by the activity of glutathione and cytochrome P450 enzymes . After metabolism, its major circulating metabolite is an O-desmethyl this compound form named PF-05199265 .

Transport and Distribution

This compound is absorbed and distributed in the body, and this process does not seem to be affected by food or the consumption of antacids . The peak plasma concentration after a dosage of 45 mg for 4 days is of 104 ng/ml .

Subcellular Localization

As this compound binds to these receptors, it is likely to be localized at the cell membrane where these receptors are present .

Vorbereitungsmethoden

Die Herstellung von Dacomitinib umfasst mehrere synthetische Wege und Reaktionsbedingungen. Eine Methode umfasst die folgenden Schritte :

Methoxylierungsreaktion: N-(3-Chlor-4-fluorphenyl)-7-fluor-6-nitro-4-chinazolinamin wird in einem Alkali/Methanol-System einer Methoxylierung unterzogen, um N-(3-Chlor-4-fluorphenyl)-7-methoxy-6-nitrochinazolinamin-4-amin zu erhalten.

Reduktionsreaktion: Die aus der Methoxylierungsreaktion erhaltene Verbindung wird dann unter Verwendung von Hydrazinhydrat reduziert, um N-(3-Chlor-4-fluorphenyl)-7-methoxyl-6-aminochinazolin-4-amin zu erhalten.

Kondensationsreaktion: Diese Verbindung wird dann mit einer Acylchloridverbindung (2E)-4-(1-Piperidyl)-2-butensäurehydrochlorid in einem N-Methylpyrrolidon-Lösungsmittel kondensiert, um ein Rohprodukt zu erhalten.

Umkristallisation: Das Rohprodukt wird in einer Ethanol-Wasser-Lösung gereinigt, um this compound zu erhalten.

Diese Methode vermeidet die Verwendung großer Mengen an Lösungsmittel, wodurch sie umweltfreundlicher und für die industrielle Produktion geeignet ist .

Analyse Chemischer Reaktionen

Dacomitinib durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Üblicherweise werden Reduktionsmittel wie Hydrazinhydrat verwendet.

Substitution: Setzt verschiedene Halogenierungsmittel und Nukleophile ein.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen O-Desmethyl-Dacomitinib, ein Metabolit, der durch oxidativen Metabolismus durch Cytochrom-P450-Enzyme gebildet wird .

Vergleich Mit ähnlichen Verbindungen

Dacomitinib wird oft mit anderen EGFR-Inhibitoren wie Afatinib und Gefitinib verglichen . Hier sind einige wichtige Vergleichspunkte:

Afatinib: Wie this compound ist Afatinib ein irreversibler EGFR-Inhibitor. Beide Medikamente werden zur Erstlinienbehandlung von EGFR-mutationspositiven NSCLC eingesetzt.

Diese Vergleiche unterstreichen die Einzigartigkeit von this compound in Bezug auf seine irreversible Bindung und seine Wirksamkeit bei der Behandlung ungewöhnlicher EGFR-Mutationen.

Eigenschaften

IUPAC Name |

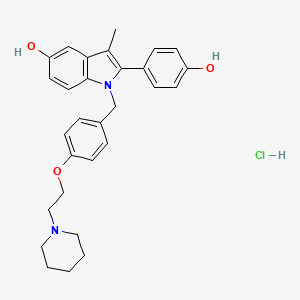

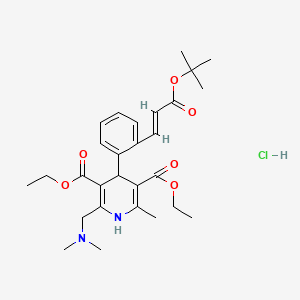

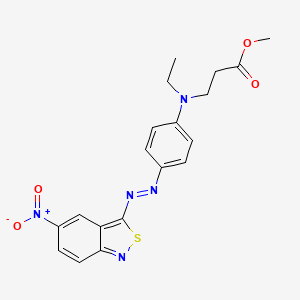

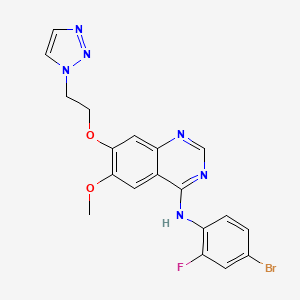

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXJQMNHJWSHET-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149493 | |

| Record name | Dacomitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Dacomitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Dacomitinib is an irreversible small molecule inhibitor of the activity of the human epidermal growth factor receptor (EGFR) family (EGFR/HER1, HER2, and HER4) tyrosine kinases. It achieves irreversible inhibition via covalent bonding to the cysteine residues in the catalytic domains of the HER receptors. The affinity of dacomitinib has been shown to have an IC50 of 6 nmol/L. The ErbB or epidermal growth factor (EGF) family plays a role in tumor growth, metastasis, and treatment resistance by activating downstream signal transduction pathways such as such as Ras-Raf-MAPK, PLCgamma-PKC-NFkB and PI3K/AKT through the tyrosine kinase-driven phosphorylation at the carboxy-terminus. Around 40% of cases show amplification of EGFR gene and 50% of the cases present the _EGFRvIII_ mutation which represents a deletion that produces a continuous activation of the tyrosine kinase domain of the receptor. | |

| Record name | Dacomitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1110813-31-4 | |

| Record name | Dacomitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110813-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dacomitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110813314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacomitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dacomitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACOMITINIB ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XJX250C20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

184-187 ºC | |

| Record name | Dacomitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dacomitinib?

A1: this compound is an irreversible pan-HER tyrosine kinase inhibitor (TKI), forming covalent bonds with the kinase domains of the epidermal growth factor receptor (EGFR) family, including EGFR (HER1), HER2, and HER4. [] This irreversible binding leads to prolonged inhibition of these receptors. [, ]

Q2: What are the downstream effects of this compound's inhibition of EGFR family receptors?

A2: this compound inhibits EGFR signaling, leading to the suppression of downstream pathways such as AKT, STAT3, ERK, and p38. [] It also inhibits the phosphorylation of Bad and, in combination with Paclitaxel, effectively suppresses the expression of Mcl-1. [] In addition, this compound has been shown to reduce the phosphorylation of HER2, EGFR, HER4, AKT, and ERK in sensitive cell lines. []

Q3: Does this compound affect the cellular localization of EGFR family members?

A3: Research suggests that this compound, unlike the dual EGFR/ErbB2 inhibitor Lapatinib, disrupts the membrane localization of EGFR, HER2, and HER3 proteins, potentially contributing to its efficacy. []

Q4: Have computational methods been employed to study this compound?

A4: Yes, pharmacokinetic models, including transit compartment models, have been used to characterize the absorption phase of this compound and quantify the impact of co-administered drugs like Rabeprazole on its pharmacokinetics. []

Q5: How does this compound's irreversible binding mechanism affect its activity compared to reversible EGFR inhibitors?

A5: this compound's irreversible binding to EGFR leads to prolonged inhibition of EGFR signaling compared to reversible inhibitors like Gefitinib and Erlotinib. [, ] This prolonged inhibition is thought to contribute to its potential to overcome resistance mechanisms that develop against first-generation EGFR TKIs. []

Q6: How is this compound administered, and what is its typical dosage regimen?

A6: While this Q&A focuses on scientific aspects, it's important to note that dosing information should always be obtained from relevant prescribing information and healthcare professionals. The research mentions this compound is administered orally, with dosages adjusted based on factors like patient tolerance and clinical response. [, ]

Q7: How is this compound metabolized in the body?

A7: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP2C9. [] This metabolic pathway leads to the formation of its major circulating metabolite, PF-05199265. []

Q8: How does the genetic polymorphism of CYP2D6 affect this compound metabolism?

A9: Research indicates that while this compound's overall exposure is similar among individuals with different CYP2D6 genotypes, the exposure to its metabolite, PF-05199265, is higher in extensive metabolizers compared to intermediate metabolizers. []

Q9: Does this compound interact with other drugs?

A10: Yes, this compound has been shown to interact with several drugs. For example, co-administration with the CYP2D6 inhibitor Trazodone can increase the blood exposure to both drugs. [] Additionally, this compound's strong inhibition of CYP2D6 can impair the metabolism of drugs metabolized by this enzyme, such as Metoprolol, potentially leading to adverse effects. []

Q10: What is the efficacy of this compound in EGFR-mutated NSCLC compared to first-generation EGFR TKIs?

A11: In a randomized phase III trial (ARCHER 1050), this compound demonstrated superior progression-free survival (PFS) and overall survival (OS) compared to Gefitinib in patients with EGFR-mutated NSCLC. []

Q11: Has this compound demonstrated efficacy in preclinical models of other cancer types?

A12: Yes, preclinical studies have shown this compound's antitumor activity in various cancer models, including bladder cancer, breast cancer, and glioblastoma. [, , ] Notably, in HER2-amplified breast cancer models, this compound inhibited growth in cell lines with de novo and acquired resistance to Trastuzumab and maintained activity in those resistant to Lapatinib. []

Q12: Is this compound effective in treating brain metastases in NSCLC?

A13: Clinical observations suggest that this compound can effectively control brain metastases in patients with EGFR-mutated NSCLC, though further prospective studies are needed to confirm this finding. []

Q13: Does this compound demonstrate activity against uncommon EGFR mutations in NSCLC?

A14: While data is still emerging, this compound has shown promising activity in patients with NSCLC harboring major uncommon EGFR mutations, including G719X, S768I, and L861Q. []

Q14: How does this compound compare to Afatinib in NSCLC patients with uncommon EGFR mutations?

A15: A comparative cohort study (AFANDA) found that this compound demonstrated a more favorable activity profile and manageable toxicity compared to Afatinib in NSCLC patients with uncommon EGFR mutations. []

Q15: What are the mechanisms of resistance to this compound?

A16: Although this compound shows promise in overcoming some resistance mechanisms to first-generation EGFR TKIs, resistance can still develop. The emergence of the T790M mutation is one such mechanism, although its occurrence does not appear to differ significantly between this compound and other EGFR TKIs. [, , ]

Q16: Are there any potential biomarkers for predicting this compound's efficacy in GBM?

A17: While EGFRvIII and EGFR ECD mutation status in archival tumors did not predict clinical benefit, RNA signatures in circulating extracellular vesicles (EVs) from patients with GBM showed potential as biomarkers of this compound efficacy. []

Q17: Are there any biomarkers associated with response to this compound in head and neck squamous cell carcinoma (HNSCC)?

A18: In HNSCC, mutations in PIK3CA and PTEN were significantly associated with shorter PFS in patients treated with this compound. [] Additionally, increased gene expression of proinflammatory chemokines and inflammatory response modulators was linked to shorter PFS. []

Q18: What analytical methods are used to detect this compound in biological samples?

A19: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a commonly used method for quantifying this compound concentrations in biological samples. []

Q19: How is the tissue distribution of this compound investigated?

A20: Immunohistochemistry has been successfully employed to visualize and study the localization and accumulation of this compound in rat intestinal and skin tissues. []

Q20: Are there validated analytical methods for analyzing this compound and its impurities?

A21: Yes, a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and validated for analyzing this compound and its related impurities in bulk and oral solid dosage formulations. []

Q21: Does this compound influence the activity of drug-metabolizing enzymes?

A22: Yes, this compound acts as a strong inhibitor of CYP2D6. [, ] This inhibition can potentially lead to drug-drug interactions when co-administered with medications metabolized by CYP2D6.

Q22: Are there other treatment options for EGFR-mutated NSCLC besides this compound?

A23: Yes, other EGFR TKIs like Gefitinib, Erlotinib, and Afatinib are also used in the treatment of EGFR-mutated NSCLC. [, , , ] The choice of treatment depends on various factors, including patient characteristics, mutation type, and treatment history.

Q23: How has the development of this compound contributed to the treatment of EGFR-mutated NSCLC?

A24: this compound represents a second-generation irreversible EGFR TKI that has demonstrated clinical benefits over first-generation inhibitors in certain settings. [, , ] Its development highlights the ongoing efforts to improve treatment outcomes for patients with EGFR-mutated NSCLC, particularly those who develop resistance to first-line therapies.

Q24: What are some examples of cross-disciplinary research approaches used in the study of this compound?

A25: The research on this compound involves a multidisciplinary approach, integrating knowledge and techniques from various fields, including oncology, pharmacology, pharmacokinetics, molecular biology, and genetics. [, , , , ] For instance, understanding the genetic polymorphism of drug-metabolizing enzymes like CYP2D6 is crucial for predicting individual patient responses to this compound. [, ] Additionally, the use of advanced analytical techniques like UPLC-MS/MS and immunohistochemistry has been instrumental in characterizing the pharmacokinetics and tissue distribution of the drug. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide](/img/structure/B1663497.png)

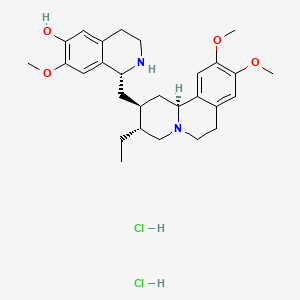

![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)

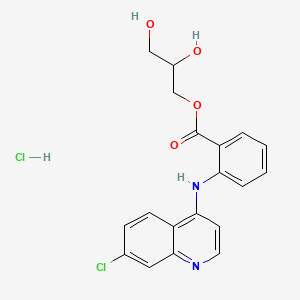

![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)